1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
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Overview
Description
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a sophisticated compound with an intricate structure combining various functional groups. This compound’s diverse molecular makeup endows it with potential reactivity and utility across several scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone can be a multi-step process. Typically, it involves the formation of the core triazole ring, followed by subsequent functionalization. Specific reactions to achieve this include nucleophilic substitution, condensation reactions, and thiolation.
Industrial Production Methods
In industrial settings, this compound’s production might incorporate optimization techniques to ensure high yield and purity. Catalysts and controlled reaction conditions (temperature, pressure, pH) play crucial roles, often making use of automated systems to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of reactions:
Oxidation: Often catalyzed by transition metals, this reaction can modify the ethyl group or the triazole ring, introducing ketone or aldehyde functionalities.
Reduction: Can target the triazole ring or pyridine group, often employing hydride donors like sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation can occur on the pyridine moiety or the triazole ring.
Common Reagents and Conditions
Some typical reagents include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Bromine, nitric acid, sulfur trioxide.
Major Products Formed
Depending on the reagents and conditions, the major products can include various substituted analogs of the original compound, with different functional groups attached to the pyridine or triazole rings.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in organic synthesis, helping to build more complex molecules with pharmaceutical or agrochemical importance.
Biology
In biological research, it may be utilized to study enzyme interactions or as a precursor to bioactive molecules that affect biological pathways.
Medicine
Industry
The compound might be used in the development of materials with specific properties, such as polymers or specialty chemicals for electronics.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole ring and pyridine moiety can facilitate binding to active sites, often influencing signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
1-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
1-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
Highlighting Uniqueness
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone stands out due to the specific positioning of the ethyl and pyridinyl groups on the triazole ring, which influences its chemical reactivity and biological interactions, distinguishing it from its analogs.
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Properties
IUPAC Name |
1-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19-13(11-7-6-8-16-9-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYAGDQRNWTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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